1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. Thiazoles are a good pharmacophore nucleus due to their various pharmaceutical applications . They have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds. They can undergo reactions such as N-alkylation, S-alkylation, and reactions at the 2-position of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiazole itself is a colorless liquid with a pyridine-like odor and is soluble in water .Scientific Research Applications
QSAR Analysis of Derivatives
A study by Drapak et al. (2019) conducted QSAR-analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, closely related to the compound . This research aimed to determine molecular structure parameters and QSAR-analysis as a theoretical basis for designing new potential antioxidants. The study involved evaluating the antioxidant activities of 14 new derivatives and calculating various molecular descriptors (І. Drapak et al., 2019).
Synthesis for Anti-Breast Cancer Agents
Mahmoud et al. (2021) used a derivative, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, as a building block for synthesizing thiazole derivatives as potential anti-breast cancer agents. This involved a one-pot three-component reaction, indicating the compound’s utility in developing novel anti-cancer agents (Huda K. Mahmoud et al., 2021).
Cardioprotective Activity Studies
Drapak et al. (2019) also researched the cardioprotective activity of 2-arylimino-1,3-thiazole derivatives, synthesizing various compounds and testing their effects on the isolated thoracic aorta of rats. The study identified a derivative, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, as a potential cardioprotective agent (I. Drapak et al., 2019).
Antimicrobial and Antioxidant Evaluations
Various studies have explored the synthesis and evaluation of derivatives for antimicrobial, antioxidant, and antifungal activities. For instance, Abdel-Wahab et al. (2011) synthesized new thiazole, arylidiene, and coumarin derivatives, evaluating their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities (B. F. Abdel-Wahab et al., 2011).
Synthesis for Antimalarial Activity
Makam et al. (2014) synthesized a series of 2-(2-hydrazinyl)thiazole derivatives, including 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one, and evaluated their antimalarial activity, showing significant inhibitory potential against plasmodium falciparum (P. Makam et al., 2014).
Safety And Hazards
Future Directions
Thiazole derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .
properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-8-4-6-11(7-5-8)13-14-9(2)12(16-13)10(3)15/h4-7,10,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIZVBVOICRWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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